molecular formula C22H22N2O3S B4483030 N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE

N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE

Cat. No.: B4483030
M. Wt: 394.5 g/mol
InChI Key: RHUGAFCJFKLMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE is a complex organic compound that features a naphthalene sulfonamide group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene sulfonamides and pyrrolidinone derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall activity.

Uniqueness

N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)NAPHTHALENE-2-SULFONAMIDE is unique due to its specific combination of functional groups, which can confer distinct properties and activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-22-10-5-13-24(22)16-20-9-4-3-8-19(20)15-23-28(26,27)21-12-11-17-6-1-2-7-18(17)14-21/h1-4,6-9,11-12,14,23H,5,10,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUGAFCJFKLMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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